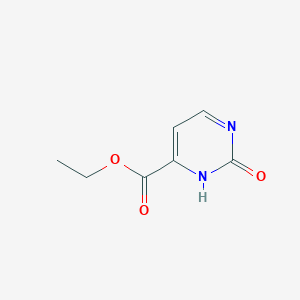

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-4-8-7(11)9-5/h3-4H,2H2,1H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPUSNGXXUGWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665320 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306961-02-4 | |

| Record name | Ethyl 2-oxo-2,3-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, also known as ethyl 2-hydroxypyrimidine-4-carboxylate, is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The primary targets of this compound are human microglia and neuronal cells .

Mode of Action

The compound interacts with its targets, leading to significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways is observed as the possible mechanism of action .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity .

Biological Activity

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (E2OPYC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with E2OPYC.

Chemical Structure and Properties

E2OPYC belongs to the class of dihydropyrimidines, characterized by a six-membered ring containing two nitrogen atoms and various substituents. The compound features carbonyl groups at positions 2 and 4, which are crucial for its biological activity. Its molecular formula is .

Antimicrobial Activity

E2OPYC has demonstrated potential antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Escherichia coli and Staphylococcus aureus, E2OPYC exhibited notable inhibitory effects, suggesting its potential as an antimicrobial agent . The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

The antitumor properties of E2OPYC have been explored in several studies, particularly focusing on its effects on cancer cell lines. For instance, research indicated that E2OPYC exhibited a dose-dependent decrease in cell viability in HL-60 leukemia cells, with an IC50 value of approximately 3.4 µM . This suggests that E2OPYC may induce apoptosis or inhibit proliferation in cancer cells.

Table 1: Antitumor Activity of E2OPYC on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 3.4 | Induction of apoptosis |

| A549 (Lung cancer) | 29.77 | Cell cycle arrest |

| Caco-2 (Colon) | 40.54 | Cytotoxic effects |

Structure-Activity Relationship (SAR)

The biological activity of E2OPYC is influenced by its structural features. Studies have shown that modifications at the 4-position significantly affect its potency. For example, derivatives with longer alkyl substituents at this position exhibited enhanced antiproliferative activities compared to their shorter counterparts .

Case Study 1: Antiproliferative Effects on HL-60 Cells

In a study conducted by Nishimura et al., E2OPYC and its derivatives were tested for antiproliferative effects on HL-60 cells. The results indicated that certain derivatives showed comparable efficacy to all-trans retinoic acid (ATRA), a standard treatment for acute promyelocytic leukemia . The study highlighted the importance of alkyl chain length in modulating activity.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of E2OPYC against common pathogens. The compound was tested against E. coli and S. aureus, showing significant bacteriostatic effects, which could be attributed to its structural characteristics allowing interaction with bacterial membranes .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is primarily recognized for its role in drug development:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, potentially inhibiting viral replication mechanisms. For instance, related compounds have shown efficacy against viruses like Chikungunya virus (CHIKV) with promising IC50 values .

- Anticancer Properties : The compound has been investigated for its potential in developing anticancer agents. Its structural features allow it to interact with various biological targets, enhancing its therapeutic potential .

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Agrochemical Applications

In the field of agricultural chemistry, this compound is utilized for:

- Pesticide Formulation : The compound is incorporated into agrochemical formulations to enhance pest control measures. Its efficacy in protecting crops contributes to sustainable agricultural practices .

Biochemical Research

This compound plays a crucial role in biochemical assays and studies:

- Metabolic Pathway Analysis : It aids researchers in understanding metabolic pathways and enzyme functions, providing insights into various biochemical processes .

Material Science

This compound finds applications in material science as well:

- Polymer Additives : this compound is used to create additives that improve the durability and performance of materials, which is beneficial for various manufacturing sectors .

Analytical Chemistry

In analytical chemistry, the compound is employed for:

- Detection and Quantification : It serves as a reagent in methods designed to detect and quantify specific biomolecules, aiding clinical diagnostics and environmental monitoring .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Variations

Pyrimidine vs. Quinoline Derivatives

- Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate : Pyrimidine core with ester at position 4. Used in drug discovery due to its planar structure and hydrogen-bonding capability .

- Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 2): Quinoline core (benzene fused with pyridine) with ester at position 3. Synthesized via condensation of 2-aminobenzaldehyde with diethyl malonate .

- Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate (32a): Similar quinoline derivative but with ester at position 4. Exhibits antibacterial activity against Staphylococcus aureus .

Key Difference: Pyrimidine derivatives are smaller and more rigid, favoring interactions with enzymes, while quinoline derivatives offer extended π-systems for enhanced aromatic stacking .

Substituent Position and Functional Group Modifications

Ester Position on Pyrimidine Ring

- This compound : Ester at position 4.

- Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate : Ester at position 5. This positional isomer has distinct electronic properties due to altered charge distribution .

Additional Substituents

- Ethyl 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () : Chloromethyl and hydroxyphenyl groups enhance lipophilicity and anticancer activity (e.g., against MCF-7 breast cancer cells) .

- Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate (): Extended ethoxyethyl chain improves membrane permeability, critical for antibacterial activity .

Physicochemical Properties

Preparation Methods

Preparation Methods of Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate

Biginelli Reaction: The Principal Synthetic Route

The most widely employed method for synthesizing this compound is the classical Biginelli reaction. This involves a one-pot acid-catalyzed condensation of three components:

- Urea

- An aldehyde (often benzaldehyde or substituted derivatives)

- A β-keto ester (such as ethyl acetoacetate)

Reaction Conditions

- Catalyst: Commonly hydrochloric acid or acetic acid

- Solvent: Typically ethanol or glacial acetic acid

- Temperature: Reflux conditions, often around 110–140°C

- Reaction Time: Approximately 1–2 hours

Mechanism Summary

The reaction proceeds through the formation of an iminium intermediate from the aldehyde and urea, followed by nucleophilic attack by the β-keto ester and subsequent cyclization to yield the dihydropyrimidine ring system.

Purification

The crude product is usually purified by recrystallization from methanol or ethanol to afford the desired this compound with moderate to good yields (typically 60–85%).

Industrial Scale Synthesis

For industrial production, the Biginelli reaction is adapted to continuous flow reactors, which offer:

- Enhanced control over reaction parameters (temperature, mixing)

- Increased yield and purity

- Reduced reaction times

- Automation for consistent quality and minimized contamination risk

This scale-up approach is crucial for pharmaceutical applications where reproducibility and efficiency are paramount.

Alternative Synthetic Routes and Modifications

While the Biginelli reaction is predominant, variations exist to modify substituents or improve yields:

- Use of substituted aldehydes (e.g., 2-chlorobenzaldehyde, 2-fluorobenzaldehyde) to introduce different phenyl groups at the 4-position

- Employing different alkyl β-keto esters (e.g., isopropyl acetoacetate) to vary the ester moiety

- Utilizing thiourea instead of urea to synthesize thioxo analogs, which can be further methylated or alkylated to yield derivatives.

Detailed Experimental Procedure Example

| Component | Amount (mole) | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Aldehyde (benzaldehyde) | 0.1 | Absolute ethanol | HCl (1 mL) | Reflux | 1 hour | 60 | Product crystallized from MeOH |

| β-Keto ester (ethyl acetoacetate) | 0.1 | ||||||

| Urea | 0.131 |

Typical reaction: benzaldehyde + ethyl acetoacetate + urea in ethanol with HCl catalyst under reflux for 1 hour yields this compound.

Research Findings and Analysis

- The Biginelli reaction is versatile, allowing structural modifications at multiple positions on the dihydropyrimidine ring, which is critical for tuning biological activity.

- Substituent variation on the aldehyde component influences the yield and properties of the final compound.

- The reaction proceeds efficiently under acidic conditions without the need for expensive catalysts or harsh reagents.

- Continuous flow adaptations have improved scalability and reproducibility for industrial synthesis.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Biginelli Reaction | Urea, aldehyde, ethyl acetoacetate | Acid catalyst, reflux in ethanol | 60–85 | Simple, cost-effective, versatile | Moderate reaction time |

| Continuous Flow Biginelli | Same as above | Controlled flow reactor | >85 | Scalable, reproducible, fast | Requires specialized equipment |

| Thiourea Modification | Thiourea instead of urea | Similar to Biginelli | 45–85 | Access to thioxo analogs | Additional methylation steps |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is often synthesized via multicomponent reactions (MCRs) involving aldehydes, urea, and β-ketoesters. For example, Fe3O4 nanoparticles have been used as catalysts in ethanol under reflux to achieve yields up to 94% . Optimization includes adjusting catalyst loading (e.g., 5 mmol Fe3O4>), solvent choice (ethanol for reflux), and reaction time (12 hours). Silica gel chromatography or recrystallization is typically employed for purification .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Structural confirmation relies on <sup>1</sup>H NMR , <sup>13</sup>C NMR , and IR spectroscopy. Key signals include the ester carbonyl (C=O) at ~1650 cm<sup>−1</sup> in IR and downfield-shifted protons for the dihydropyrimidine ring (δ 6.5–8.0 ppm in <sup>1</sup>H NMR). Mass spectrometry (ESI-MS) provides molecular ion peaks consistent with the molecular formula .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a precursor for pyrimidine derivatives with potential bioactivity. For example, structural analogs like Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate are explored as kinase inhibitors or nucleic acid analogs. Functionalization at the 4-position (e.g., aryl or trifluoromethyl groups) enhances pharmacological properties .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational dynamics of this compound derivatives?

- Methodological Answer : X-ray diffraction using programs like SHELXL reveals bond angles and torsion angles critical for stability. For example, the C1—C6—C7—C10 torsion angle (48.88°) in Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate indicates steric effects from substituents. ORTEP-3 software visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What computational methods are used to predict the electronic and nonlinear optical (NLO) properties of substituted derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) analyze frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability (β) for NLO potential. Intramolecular charge transfer in derivatives with electron-withdrawing groups (e.g., trifluoromethyl) enhances NLO responses .

Q. How can catalytic systems improve enantioselective synthesis of chiral dihydropyrimidine derivatives?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries or organocatalysts (e.g., L-proline) in Biginelli-type reactions can induce stereocontrol. Fe3O4 nanoparticles modified with chiral ligands (e.g., (R)-BINOL) have shown promise in achieving enantiomeric excess (ee) >90% .

Q. What strategies resolve contradictions in reaction outcomes when scaling up syntheses?

- Methodological Answer : Discrepancies in yield or purity during scale-up often arise from heat/mass transfer inefficiencies. Using microreactors or flow chemistry improves mixing and temperature control. For example, replacing batch reflux with continuous flow in acetonitrile reduces decomposition of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.